molecular formula C10H13N3 B3320398 (2,3-Dimethyl-2H-indazol-5-yl)methanamine CAS No. 1234616-62-6

(2,3-Dimethyl-2H-indazol-5-yl)methanamine

Cat. No.: B3320398
CAS No.: 1234616-62-6
M. Wt: 175.23 g/mol
InChI Key: SRNRGINATDNXSY-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-2H-indazol-5-yl)methanamine is a chemical compound with the molecular formula C10H13N3. . This compound is characterized by the presence of a methanamine group attached to the 5-position of the indazole ring, which is further substituted with two methyl groups at the 2 and 3 positions.

Mechanism of Action

Mode of Action:

(a) Anti-Inflammatory Activity: Indazoles, including derivatives of 2,3-disubstituted tetrahydro-2H-indazoles, have demonstrated anti-inflammatory potential. For instance:

(b) Other Activities: Indazoles have also been explored for their antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can impact drug stability, efficacy, and interactions. Again, detailed studies are needed to understand these aspects for “(2,3-Dimethyl-2H-indazol-5-yl)methanamine.”

: Thangadurai, A., Minu, M., Wakode, S., Agrawal, S., & Narasimhan, B. (2010). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21(12), 1509–1523. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-2H-indazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with formamide, followed by cyclization to form the indazole ring . The resulting intermediate is then subjected to reductive amination to introduce the methanamine group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-2H-indazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .

Scientific Research Applications

(2,3-Dimethyl-2H-indazol-5-yl)methanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research explores its potential as a lead compound for developing drugs targeting specific diseases, such as cancer and inflammatory disorders.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethyl-2H-indazol-5-yl)methanamine is unique due to the presence of the methanamine group at the 5-position, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2,3-dimethylindazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNRGINATDNXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296622
Record name 2,3-Dimethyl-2H-indazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-62-6
Record name 2,3-Dimethyl-2H-indazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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